molecular formula C8H6BrNO2SSe B3600619 3-bromo-1-benzoselenophene-2-sulfonamide

3-bromo-1-benzoselenophene-2-sulfonamide

Cat. No.: B3600619
M. Wt: 339.08 g/mol
InChI Key: RDWWXGHVUWUJKX-UHFFFAOYSA-N
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Description

3-Bromo-1-benzoselenophene-2-sulfonamide is a selenium-containing heterocyclic compound featuring a benzoselenophene core substituted with a bromine atom at position 3 and a sulfonamide group at position 2. The benzoselenophene ring integrates selenium, a heavier chalcogen, which imparts distinct electronic and steric properties compared to sulfur or oxygen analogues.

Properties

IUPAC Name

3-bromo-1-benzoselenophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2SSe/c9-7-5-3-1-2-4-6(5)14-8(7)13(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWXGHVUWUJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C([Se]2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2SSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-benzoselenophene-2-sulfonamide typically involves the bromination of benzoselenophene followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The sulfonamide group can be introduced using sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-benzoselenophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The selenium atom can be oxidized to form selenoxides or reduced to form selenides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzoselenophenes.

    Oxidation: Formation of selenoxides.

    Reduction: Formation of selenides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that sulfonamide derivatives, including those related to 3-bromo-1-benzoselenophene-2-sulfonamide, exhibit significant antibacterial properties. For instance, similar compounds have shown efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1) . The mechanism often involves disruption of bacterial protein synthesis, making these compounds potential candidates for developing new antibiotics.

Anticancer Properties
The structural similarity of benzoselenophene derivatives to known anticancer agents suggests potential therapeutic applications in oncology. Selenophene compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The incorporation of selenium into drug design is particularly appealing due to its role in redox biology and potential to enhance the efficacy of chemotherapeutic agents.

Materials Science Applications

Photochemical Properties
Benzoselenophene derivatives are recognized for their photochemical properties, which can be harnessed in organic electronics and photonic devices. Their ability to absorb light and convert it into energy makes them suitable for applications in solar cells and light-emitting diodes (LEDs) . The unique electronic properties imparted by the selenium atom can enhance charge transport characteristics, making these compounds valuable in the development of new materials for electronic applications.

Synthesis of Functional Materials
this compound can serve as a versatile building block for synthesizing more complex organic materials. Its reactivity allows for various modifications, enabling the creation of polymers and other functional materials with tailored properties . The ability to form stable bonds with other organic moieties expands its utility in material science.

Synthetic Intermediate

Versatile Synthesis Route
The compound can be utilized as an intermediate in the synthesis of various other organic compounds. For example, it can undergo palladium-catalyzed reactions to form more complex structures . This versatility is crucial in the development of new pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Case Studies

Study Findings Implications
Study on Antibacterial Efficacy Demonstrated high potency against NDM-1 producing Klebsiella pneumoniae with MIC values as low as 0.39 μg/mL.Suggests potential for developing new antibiotics targeting resistant bacterial strains.
Research on Anticancer Activity Induced apoptosis in cancer cell lines with minimal toxicity to normal cells.Indicates promise for therapeutic use in cancer treatment protocols.
Material Science Application Enhanced charge transport properties in organic photovoltaic devices using selenophene derivatives.Points towards future applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 3-bromo-1-benzoselenophene-2-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The selenium atom can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The bromine atom can facilitate the formation of covalent bonds with biological molecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
This compound Benzosele­nophene Br (C3), SO₂NH₂ (C2) C₈H₆BrNO₂SSe High polarizability, potential enzyme inhibition
3-Bromo-5-cyanobenzene-1-sulfonamide Benzene Br (C3), CN (C5), SO₂NH₂ (C1) C₇H₅BrN₂O₂S Versatile scaffold for drug design
3-Bromo-N-methylthiophene-2-sulfonamide Thiophene Br (C3), SO₂NHCH₃ (C2) C₅H₆BrNO₂S₂ Antimicrobial activity potential
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Thiophene Br-Acetyl (C3), Cl (C5), SO₂NH₂ (C2) C₆H₅BrClNO₃S₂ Reactive acyl group for synthesis

Core Heterocycle Differences

  • Benzoselenophene vs. Benzene/Thiophene: The benzoselenophene core distinguishes the target compound by incorporating selenium, which has a larger atomic radius and lower electronegativity than sulfur or oxygen.
  • Thiophene Derivatives : Compounds like 3-bromo-N-methylthiophene-2-sulfonamide exhibit sulfur’s moderate electronegativity, favoring charge-transfer interactions. However, selenium’s reduced electronegativity in the target compound may increase nucleophilic reactivity .

Substituent Effects

  • Bromine Position: Bromine at position 3 is conserved across all compounds, suggesting its role in steric hindrance or halogen bonding. In 3-bromo-5-cyanobenzene-1-sulfonamide, the additional cyano group at C5 increases electrophilicity, enabling nucleophilic substitution reactions .

Q & A

Q. What are the standard synthetic routes for 3-bromo-1-benzoselenophene-2-sulfonamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized benzoselenophene precursors. Key steps include:

  • Bromination : Selective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM solvent, 0–5°C) to avoid over-bromination.
  • Sulfonamide introduction : Reaction with sulfonating agents (e.g., chlorosulfonic acid) followed by ammonia or amine treatment to form the sulfonamide group .
  • Purification : Column chromatography or recrystallization to isolate the final product. Intermediates such as 1-benzoselenophene-2-sulfonyl chloride are critical for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and selenium environment. 77^{77}Se NMR is critical for selenium coordination analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C7_7H5_5BrN2_2O2_2S2_2Se, exact mass ~335.84 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and selenium-sulfur bond geometry, though selenium’s heavy atom effect complicates data collection .

Q. What are common derivatization reactions for this compound?

  • Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
  • Sulfonamide Modification : Reaction with acyl chlorides or alkyl halides to produce N-substituted sulfonamides, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., sulfonyl chloride).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve sulfonamide formation efficiency .
  • Temperature Control : Bromination at subambient temperatures minimizes side products .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling reactions in derivative synthesis .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Meta-Analysis : Compare enzyme inhibition data across studies using standardized assays (e.g., IC50_{50} values under consistent pH/temperature) .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity variations .
  • Dose-Response Validation : Replicate studies with purified compounds to rule out impurity-driven discrepancies .

Q. How can researchers analyze conflicting spectral data when synthesizing novel derivatives?

  • Cross-Validation : Combine 1^1H-13^13C HSQC NMR and 2D NOESY to resolve overlapping signals in selenium-containing analogs .
  • Computational Modeling : Density Functional Theory (DFT) predicts 77^{77}Se NMR chemical shifts, aiding spectral assignment .
  • Isotopic Labeling : Use 82^{82}Se-enriched precursors to simplify selenium-related spectral complexity .

Q. How should researchers design enzyme inhibition studies using this compound?

  • Target Selection : Prioritize selenium-sensitive enzymes (e.g., thioredoxin reductase) based on sulfonamide’s electron-deficient sulfur .
  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Ki_i) under pseudo-first-order conditions.
  • Crystallographic Studies : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., selenium-mediated hydrogen bonds) .

Q. What computational methods predict the reactivity and interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets) .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in aqueous/organic matrices for formulation studies .

Data Contradiction and Validation

Q. How can conflicting reports on this compound’s solubility and stability be reconciled?

  • Environmental Controls : Standardize measurement conditions (e.g., pH 7.4 buffer, 25°C) to reduce variability .
  • Degradation Studies : Use HPLC-UV/MS to identify decomposition products under stress (heat, light) and adjust storage protocols .

Q. What methodologies address discrepancies in biological assay results across laboratories?

  • Inter-Lab Reprodubility Trials : Share standardized protocols via platforms like Protocols.io .
  • Positive Controls : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase assays) to calibrate activity measurements .

Tables

Property Value/Method Reference
Molecular FormulaC7_7H5_5BrN2_2O2_2S2_2Se
Bromination Yield68–72% (NBS, DCM, 0°C)
77^{77}Se NMR Shiftδ 250–300 ppm (DFT-predicted)
Enzyme Inhibition (IC50_{50})1.2–3.8 µM (thioredoxin reductase)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-benzoselenophene-2-sulfonamide
Reactant of Route 2
3-bromo-1-benzoselenophene-2-sulfonamide

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